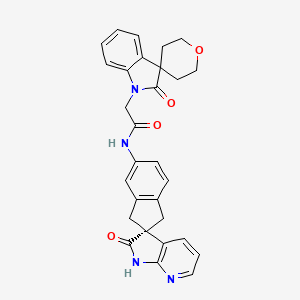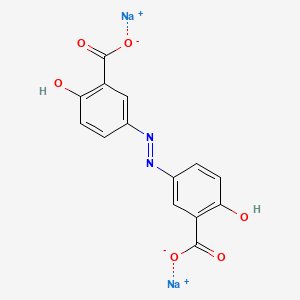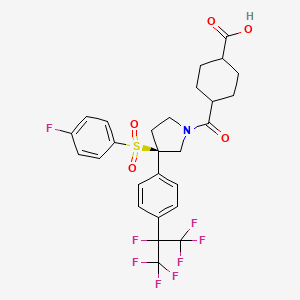
RORgammat Inverse agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ROR” refers to ethers, which are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different alkyl or aryl groups. Ethers are known for their relatively low reactivity compared to other organic compounds, making them useful as solvents and intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethers can be synthesized through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or acetone. For example[ R-O^- + R’-X \rightarrow R-O-R’ + X^- ]
Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid like sulfuric acid. For example[ 2 R-OH \xrightarrow{H_2SO_4} R-O-R + H_2O ]
Industrial Production Methods
Industrially, ethers are often produced through the acid-catalyzed dehydration of alcohols. This method is favored due to its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ether formation .
Chemical Reactions Analysis
Types of Reactions
Ethers generally undergo the following types of reactions:
Cleavage by Strong Acids: Ethers can be cleaved by strong acids like hydroiodic acid or hydrobromic acid to form alkyl halides and alcohols. For example[ R-O-R’ + H-I \rightarrow R-I + R’-OH ]
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive. For example[ R-O-R’ + O_2 \rightarrow R-O-O-R’ ]
Common Reagents and Conditions
Hydroiodic Acid (HI): Used for the cleavage of ethers.
Oxygen (O2): Used for the oxidation of ethers to form peroxides.
Major Products Formed
Alkyl Halides and Alcohols: Formed from the cleavage of ethers by strong acids.
Peroxides: Formed from the oxidation of ethers.
Scientific Research Applications
Ethers have a wide range of applications in scientific research, including:
Solvents: Due to their relatively low reactivity, ethers are commonly used as solvents in organic synthesis and extraction processes.
Anesthetics: Some ethers, such as diethyl ether, have been used as anesthetics in medical procedures.
Intermediates: Ethers serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethers depends on their specific application. For example, as solvents, ethers dissolve reactants and facilitate chemical reactions by providing a medium for the reactants to interact. As anesthetics, ethers interact with the central nervous system to induce a state of unconsciousness. The exact molecular targets and pathways involved in these processes can vary depending on the specific ether and its application .
Comparison with Similar Compounds
Ethers can be compared to other similar compounds such as alcohols and esters:
Alcohols (R-OH): Alcohols have a hydroxyl group (-OH) instead of an ether linkage (R-O-R’).
Esters (R-COO-R’): Esters have a carbonyl group (C=O) adjacent to the ether linkage.
List of Similar Compounds
- Alcohols (R-OH)
- Esters (R-COO-R’)
- Phenols (Ar-OH)
Ethers are unique in their relatively low reactivity and ability to act as solvents in various chemical reactions, making them indispensable in both laboratory and industrial settings.
Properties
Molecular Formula |
C27H25F8NO5S |
|---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
4-[(3R)-3-(4-fluorophenyl)sulfonyl-3-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrrolidine-1-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H25F8NO5S/c28-20-9-11-21(12-10-20)42(40,41)24(13-14-36(15-24)22(37)16-1-3-17(4-2-16)23(38)39)18-5-7-19(8-6-18)25(29,26(30,31)32)27(33,34)35/h5-12,16-17H,1-4,13-15H2,(H,38,39)/t16?,17?,24-/m0/s1 |
InChI Key |
AVHWMAVUUHFRKE-DFSZNTFHSA-N |
Isomeric SMILES |
C1CC(CCC1C(=O)N2CC[C@](C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


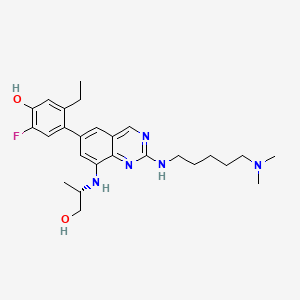
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

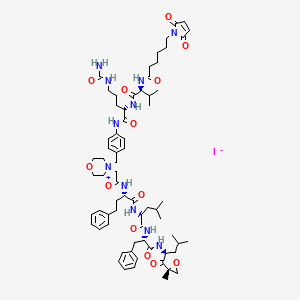

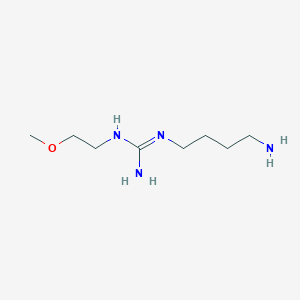
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
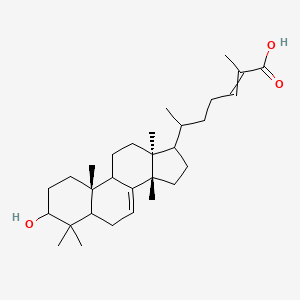
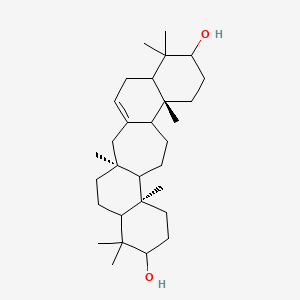
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

